molecular formula C8H3BrF6O B15246538 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene

1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B15246538
M. Wt: 309.00 g/mol
InChI Key: AIMIDZUNWNSKMI-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene is a complex organic compound with the molecular formula C8H4BrF5O This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene typically involves multiple steps, including halogenation and fluorination reactions. One common method involves the bromination of a difluoromethyl-substituted benzene derivative, followed by the introduction of fluorine and trifluoromethoxy groups under controlled conditions. Industrial production methods may utilize advanced techniques such as catalytic processes and high-pressure reactors to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene stands out due to its unique combination of bromine, fluorine, and trifluoromethoxy groups. Similar compounds include:

    1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    1-Bromo-2-(trifluoromethoxy)benzene: Lacks both the difluoromethyl and additional fluorine groups, leading to distinct applications and behavior in reactions.

These differences highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C8H3BrF6O

Molecular Weight

309.00 g/mol

IUPAC Name

1-bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3BrF6O/c9-3-1-2-4(16-8(13,14)15)6(10)5(3)7(11)12/h1-2,7H

InChI Key

AIMIDZUNWNSKMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)C(F)F)Br

Origin of Product

United States

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